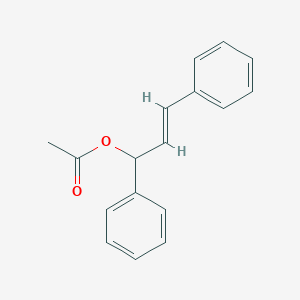
Methylgermanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylgermanium is an organogermanium compound where a methyl group is bonded to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylgermanium can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In industrial settings, this compound is often produced via the direct process, which involves the reaction of elemental germanium with methyl halides. This method is advantageous due to its high yield and the ability to operate continuously. The reaction is typically carried out in a packed tower where germanium in particulate form reacts with gaseous methyl halides .
Analyse Chemischer Reaktionen
Types of Reactions: Methylgermanium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products:
Oxidation: Germanium dioxide and this compound oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium halides and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Methylgermanium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: this compound compounds have been studied for their potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Research is ongoing into the potential therapeutic applications of this compound compounds, particularly in oncology and neurology.
Industry: this compound is used in the production of semiconductors, optical materials, and as a catalyst in various chemical reactions
Wirkmechanismus
Methylgermanium can be compared with other organometallic compounds such as methylsilicon and methyltin compounds. While all these compounds share similar structural features, their chemical properties and reactivity differ significantly:
Methylsilicon: Generally more stable and less reactive than this compound.
Methyltin: Exhibits higher toxicity and different reactivity patterns compared to this compound.
Uniqueness: this compound is unique due to its intermediate reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Vergleich Mit ähnlichen Verbindungen
- Methylsilicon
- Methyltin
- Methyllead
By understanding the properties and applications of methylgermanium, researchers can better harness its potential in various scientific and industrial fields
Eigenschaften
InChI |
InChI=1S/CH3Ge/c1-2/h1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMIXFKOJXTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162837, DTXSID20237053 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-65-6, 88453-53-6 |
Source


|
| Record name | Methyl germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germylidyne, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)










